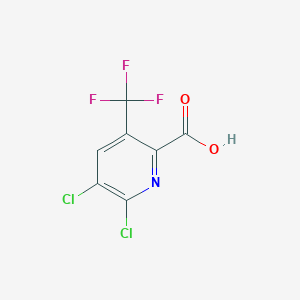![molecular formula C9H15N3O B13475922 5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13475922.png)
5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxolane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of a suitable pyrazole precursor with an oxolane derivative. One common method involves the alkylation of 1H-pyrazol-3-amine with 2-(oxolan-3-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine: A similar compound with a methyl group instead of an amine group.
1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: Another heterocyclic compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazole ring and oxolane group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-5-8(11-12-9)2-1-7-3-4-13-6-7/h5,7H,1-4,6H2,(H3,10,11,12) |
InChI-Schlüssel |
DZVZYUJUHLVAQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CCC2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)


![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
![2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine](/img/structure/B13475899.png)



